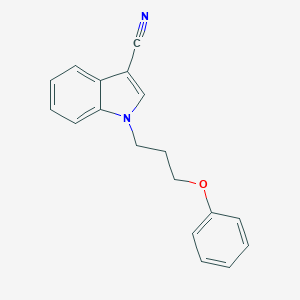
1-(3-Phenoxypropyl)-3-indolecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenoxypropyl)-3-indolecarbonitrile, also known as PHPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PHPI is a nitrile-containing compound that belongs to the class of indole derivatives.
Aplicaciones Científicas De Investigación
Phytochemical Induction : A study by Loub, Wattenberg, and Davis (1975) in the Journal of the National Cancer Institute discovered that indole-3-acetonitrile, among other indoles, acts as a natural inducer of aryl hydrocarbon hydroxylase (AHH) activity in cruciferous vegetables like Brussels sprouts, cabbage, and cauliflower. This points towards its potential application in phytochemical research (Loub, Wattenberg & Davis, 1975).
Green Chemistry Synthesis : Majumdar, Ponra, and Ghosh (2012) in RSC Advances demonstrated a green, efficient one-pot approach for synthesizing thiopyrano[2,3-b]indole-3-carbonitrile derivatives. This synthesis is significant for its environmental benefits, showcasing the application of indolecarbonitriles in sustainable chemical processes (Majumdar, Ponra & Ghosh, 2012).
Catalytic Synthesis : Festa et al. (2018) in The Journal of Organic Chemistry described the DBU-catalyzed synthesis of 1-alkoxypyrazino[1,2- a]indoles using 1-(propargyl)indol-2-carbonitriles. This work illustrates the role of indolecarbonitriles in facilitating complex chemical transformations (Festa et al., 2018).
Fluorescent Probing : Shao et al. (2015) in Analytical Chemistry developed a red fluorescent 1-amino BODIPY-based probe from indole-based boron-dipyrromethene. This probe selectively detects thiophenols, suggesting potential applications in analytical chemistry and bioimaging (Shao et al., 2015).
Inhibitory Effects on Nitric Oxide Production : Yang et al. (2014) in Fitoterapia isolated indole alkaloids, including indole-3-acetonitrile derivatives, from the roots of Isatis indigotica. These compounds were found to inhibit nitric oxide production in macrophages, indicating potential applications in inflammation and immune response research (Yang et al., 2014).
Propiedades
Nombre del producto |
1-(3-Phenoxypropyl)-3-indolecarbonitrile |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
1-(3-phenoxypropyl)indole-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O/c19-13-15-14-20(18-10-5-4-9-17(15)18)11-6-12-21-16-7-2-1-3-8-16/h1-5,7-10,14H,6,11-12H2 |
Clave InChI |
AGPINAKWCPQLMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
SMILES canónico |
C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,10-dichloro-N-(3,5-dimethylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B297774.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297775.png)
![4-chloro-N-cyclohexyl-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297777.png)
![4-chloro-N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297778.png)
![N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B297781.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297782.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297783.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297785.png)
![N-(3,4-dichlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297786.png)
![2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297794.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297795.png)
![2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B297799.png)
![4-chloro-N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B297801.png)
![4-chloro-N-[2-(2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B297802.png)